
4-Hydroxy-2-isobutyrylamino-benzoic acid
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Description
4-Hydroxy-2-isobutyrylamino-benzoic acid (C₁₁H₁₃NO₄, molecular weight: 235.23 g/mol) is a benzoic acid derivative featuring a hydroxyl group at the 4-position and an isobutyrylamino (-NH-CO-C(CH₃)₂) substituent at the 2-position.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table compares key physicochemical parameters of 4-hydroxy-2-isobutyrylamino-benzoic acid with related compounds:
Key Observations :
- Molecular Complexity: The target compound has a higher molecular weight than simpler analogs like 4-hydroxybenzoic acid, primarily due to the isobutyrylamino group. This group may enhance lipophilicity compared to hydroxyl or alkoxy substituents in other derivatives.
Comparison Highlights :
- The isobutyryl moiety in the target compound may pose handling risks analogous to 2-hydroxyisobutyric acid, which mandates stringent first-aid measures for eye/skin exposure .
Pharmacological and Industrial Relevance
- 4-Hydroxybenzoic Acid : Widely used as a precursor in parabens and polymer synthesis. No direct hepatoprotective data in the evidence.
- Target Compound: Potential applications as a pharmaceutical intermediate (similar to 4-isopropoxy-3-methylbenzoic acid or 2-(4-diethylamino-2-hydroxybenzoyl)benzoic acid ).
Properties
Molecular Formula |
C11H13NO4 |
---|---|
Molecular Weight |
223.22 g/mol |
IUPAC Name |
4-hydroxy-2-(2-methylpropanoylamino)benzoic acid |
InChI |
InChI=1S/C11H13NO4/c1-6(2)10(14)12-9-5-7(13)3-4-8(9)11(15)16/h3-6,13H,1-2H3,(H,12,14)(H,15,16) |
InChI Key |
LERPQPRLOCGZBK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=C(C=CC(=C1)O)C(=O)O |
Origin of Product |
United States |
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